molecular formula C19H24N2O3 B1391206 N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide CAS No. 1020054-29-8

N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide

Cat. No. B1391206
M. Wt: 328.4 g/mol
InChI Key: AOYDPGYHYNRGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide, also known as NAMPA, is a synthetic compound that has a variety of applications in the scientific research field. NAMPA is a phenoxyacetamide derivative with a unique structure, which has been found to be effective in a variety of biochemical and physiological processes. NAMPA has been studied extensively for its potential applications in the fields of biochemistry and pharmacology.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study outlined the synthesis of novel acetamide derivatives, including variants similar to N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide, through a multi-step reaction sequence starting from the Leuckart reaction. These compounds were evaluated for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic effects, with some showing activities comparable to standard drugs. The presence of certain groups in the phenoxy nucleus was found to contribute to the activity of these compounds (Rani et al., 2016).
  • Another study focused on the green synthesis of a closely related compound, N-(3-Amino-4-methoxyphenyl)acetamide, as an important intermediate in the production of azo disperse dyes. The study highlights the use of a novel palladium on carbon catalyst for the hydrogenation process, offering a more environmentally friendly approach compared to traditional methods (Zhang Qun-feng).

Catalytic and Chemical Reactions

  • Research on chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a relative of N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide, demonstrated the use of immobilized lipase as a catalyst. The study provided insights into the optimal conditions for this reaction and its mechanism, indicating its potential for the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).
  • Another research work reported the immobilization of a similar compound on single-walled carbon nanotubes, noting an increase in the fluorescence lifetime in the europium (III) complex of the functionalized carbon nanotube compared to the free compound. This suggests applications in the field of photoluminescence nanomaterials (Li et al., 2011).

Biological and Pharmacological Applications

  • A study synthesized AB-type monomers for polybenzimidazoles from a compound structurally similar to N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide. These monomers can be used in the development of high-performance polymers and coatings, indicating the compound's potential utility in material sciences (Begunov & Valyaeva, 2015).

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(2-butan-2-ylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-4-13(2)15-7-5-6-8-17(15)24-12-19(22)21-16-11-14(20)9-10-18(16)23-3/h5-11,13H,4,12,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYDPGYHYNRGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide
Reactant of Route 2
N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide
Reactant of Route 4
Reactant of Route 4
N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide
Reactant of Route 5
Reactant of Route 5
N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide
Reactant of Route 6
Reactant of Route 6
N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.